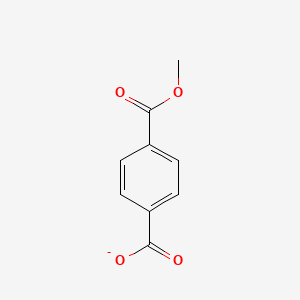

Mono-methyl terephthalate

描述

BenchChem offers high-quality Mono-methyl terephthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono-methyl terephthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C9H7O4- |

|---|---|

分子量 |

179.15 g/mol |

IUPAC 名称 |

4-methoxycarbonylbenzoate |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1 |

InChI 键 |

REIDAMBAPLIATC-UHFFFAOYSA-M |

规范 SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

Selective Synthesis of Mono-Methyl Terephthalate (MMT): Kinetic Control & Purification Strategies

Executive Summary

Mono-methyl terephthalate (MMT) serves as a critical "desymmetrizing" building block in the synthesis of metal-organic frameworks (MOFs), liquid crystalline polymers, and pharmaceutical conjugates. However, its direct synthesis from Terephthalic Acid (TPA) and Methanol (MeOH) is notoriously difficult due to the competing formation of the diester, Dimethyl Terephthalate (DMT).

This technical guide addresses the kinetic and thermodynamic challenges of this transformation. Unlike standard esterifications where yield is maximized by excess reagents, MMT synthesis requires kinetic interruption and a solubility-driven purification logic . We present a validated protocol that prioritizes selectivity over conversion, ensuring high-purity isolation of the mono-ester.

Part 1: The Mechanistic Landscape

Reaction Pathways & Kinetics

The esterification of TPA is a stepwise process. The challenge lies in the rate constants. In many catalytic systems, the second esterification (

Figure 1: Reaction Pathway and Kinetic Competition

Caption: The "Solubility Trap": TPA reacts slowly due to insolubility (

The Solubility Paradox

Success depends on exploiting solubility differences rather than reaction stoichiometry alone.

-

TPA: Insoluble in Methanol, Water, DCM. Soluble in DMSO.

-

MMT: Soluble in hot Methanol, Ethyl Acetate. Soluble in aqueous base (forms salt).

-

DMT: Highly soluble in Methanol, DCM, Ethyl Acetate. Insoluble in aqueous base.

Part 2: Strategic Synthesis Protocol

Method A: Direct Kinetic Control (Recommended)

This method uses a limiting stoichiometry of methanol to statistically disfavor the formation of DMT. While conversion is lower, the purification burden is significantly reduced.

Reagents:

-

Terephthalic Acid (TPA): 16.6 g (100 mmol)

-

Methanol (Anhydrous): 12 mL (~300 mmol) — Note: Low molar ratio (3:1)

-

Catalyst: Thionyl Chloride (

) or conc. -

Solvent: Toluene or Xylene (as an inert carrier to maintain slurry volume)

Protocol:

-

Slurry Formation: Suspend TPA (16.6 g) in Toluene (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Activation: Add catalyst. If using

, add dropwise at room temperature to form the mono-acid chloride in situ (highly selective), then add MeOH. If using -

Reflux: Heat to reflux (110°C).

-

Crucial Control Point: Monitor by TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate). Stop the reaction when the DMT spot becomes prominent (approx. 4–6 hours). Do not aim for full consumption of TPA.

-

-

Quench: Cool the mixture to room temperature.

Method B: The "Self-Validating" Purification System

Since avoiding DMT completely is impossible, the isolation strategy is the core of this technology. We utilize a pH-Switch Extraction to separate the three components based on their acidity.

Figure 2: The pH-Switch Purification Workflow

Caption: Separation relies on the acidity difference: TPA (insoluble), MMT (soluble acid), DMT (neutral).

Detailed Workup Procedure:

-

Solvent Swap: Evaporate the reaction solvent (Toluene/MeOH). Resuspend the white solid residue in Ethyl Acetate (EtOAc) (200 mL).

-

TPA Removal: Sonicate for 10 minutes. TPA is largely insoluble in EtOAc. Filter the suspension through a sintered glass funnel.

-

Base Extraction: Transfer filtrate to a separatory funnel. Extract with saturated aqueous Sodium Bicarbonate (

) (3 x 50 mL).-

Chemistry: MMT (

) converts to

-

-

Isolation:

-

Discard the organic layer (contains DMT).

-

Take the combined aqueous extracts and carefully acidify with 1M HCl while stirring until pH ~1–2.

-

-

Crystallization: MMT will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.[3]

Part 3: Characterization & Data

Quantitative Specifications

| Parameter | TPA | MMT (Target) | DMT |

| MW ( g/mol ) | 166.13 | 180.16 | 194.19 |

| Melting Point | >300°C (Sublimes) | ~230°C | 141°C |

| Solubility (Water) | Insoluble | Insoluble (Soluble in base) | Insoluble |

| Solubility (DCM) | Insoluble | Sparingly Soluble | Soluble |

| pKa (approx) | 3.54, 4.46 | ~3.8 | None |

NMR Validation

Proton NMR (

-

TPA: Aromatic protons appear as a singlet (4H) due to symmetry.

-

DMT: Aromatic protons appear as a singlet (4H); Methyl protons appear as a singlet (6H).

-

MMT: Symmetry is broken.

-

Aromatic Region: Two doublets (AA'BB' system) at

8.15 and -

Aliphatic Region: Single methyl peak (3H) at

3.95 ppm. -

Acidic Proton: Broad singlet >10 ppm (often invisible if

exchange occurs).

-

Part 4: Safety & Troubleshooting

-

Thionyl Chloride (

): If used, this reagent releases -

Incomplete Separation: If the final MMT product contains TPA, the initial filtration step (Step 2 in Workup) was insufficient. Recrystallize the product from hot water (MMT is sparingly soluble, TPA is insoluble).

-

Low Yield: Kinetic control inherently limits yield (<50%) to preserve selectivity. Recycle the recovered TPA and DMT (hydrolysis of DMT yields TPA) to improve atom economy.

References

-

Kinetics of Esterification

- Study on the esterification kinetics of terephthalic acid and monomethylterephthal

-

Source:

-

Solubility Data & Purification

- Solubility of Dimethyl Terephthalate and Monomethyl Terephthal

-

Source:

-

Synthesis Methodologies

- Preparation of Monoalkyl Terephthal

-

Source:

-

Industrial Context (DMT/TPA)

-

Process for producing terephthalic acid from p-xylene and methanol by way of dimethyl terephthalate (US Patent 4642377).[12]

-

Source:

-

Sources

- 1. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts | MDPI [mdpi.com]

- 2. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalysis Research | Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems [lidsen.com]

- 8. scribd.com [scribd.com]

- 9. gaftp.epa.gov [gaftp.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. acs.figshare.com [acs.figshare.com]

- 12. Process for producing terephthalic acid from p-xylene and methanol by way of dimethyl terephthalate - Patent US-4642377-A - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Mono-Methyl Terephthalate (MMT)

Executive Summary

Mono-Methyl Terephthalate (MMT) (CAS: 1679-64-7), also known as 4-(methoxycarbonyl)benzoic acid, represents a critical analytical challenge in polymer chemistry and drug development. As the primary hydrolysis intermediate of Dimethyl Terephthalate (DMT) and a metabolite of Polyethylene Terephthalate (PET), its accurate identification requires distinguishing it from its symmetric parent (DMT) and its fully hydrolyzed product (Terephthalic Acid, TPA).

This guide provides a definitive spectroscopic atlas for MMT. Unlike standard databases that list peaks in isolation, this document correlates spectral features with molecular symmetry and electronic environments, providing a self-validating framework for identification.

Molecular Characterization Strategy

The structural verification of MMT relies on detecting the symmetry breaking of the terephthalate core. While DMT and TPA possess

Analytical Workflow

The following diagram illustrates the logical flow for isolating and confirming MMT from a crude reaction mixture (e.g., partial hydrolysis of DMT).

Caption: Figure 1. Isolation and validation workflow for MMT. The strategy exploits solubility differences (DMT is insoluble in base; TPA is less soluble in organic solvents than MMT) followed by multi-modal spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d6 is the mandatory solvent. MMT is sparingly soluble in CDCl3 due to the carboxylic acid moiety and potential for intermolecular hydrogen bonding (dimerization). DMSO disrupts these dimers, sharpening the signals.

1H NMR Data (400 MHz, DMSO-d6)

The aromatic region of MMT is an AA'BB' system , not a singlet. The electron-withdrawing ester and acid groups are similar but not identical, creating a second-order effect often mistaken for a singlet at lower field strengths.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.30 | Broad Singlet | 1H | -COOH | Diagnostic. Disappears with D2O shake. Absence indicates DMT contamination. |

| 8.10 - 8.00 | Multiplet (AA'BB') | 4H | Ar-H | Appears as two tight "pseudo-doublets" or a broadened singlet depending on resolution. Distinct from the sharp singlet of DMT (8.1 ppm). |

| 3.88 | Singlet | 3H | -OCH3 | Methyl ester. Integration ratio of 3:4 (Methyl:Ar) confirms Mono-substitution (vs. 6:4 in DMT). |

| 2.50 | Quintet | - | DMSO | Residual Solvent Peak. |

| 3.33 | Broad Singlet | - | H2O | Water in DMSO (variable shift). |

13C NMR Data (100 MHz, DMSO-d6)

The key to 13C analysis is resolving the two carbonyl signals.

| Chemical Shift (δ ppm) | Assignment | Carbon Type | Notes |

| 166.4 | -COOH | Carbonyl (Acid) | Typically the most downfield signal. |

| 165.7 | -COOCH3 | Carbonyl (Ester) | Distinct from acid C=O. |

| 134.3 | Ar-C (C1) | Quaternary | Attached to Acid. |

| 133.5 | Ar-C (C4) | Quaternary | Attached to Ester. |

| 129.6 | Ar-CH | Methine | Aromatic ring carbons (2,3,5,6). |

| 52.6 | -OCH3 | Methyl | Methoxy carbon. |

Infrared Spectroscopy (FT-IR)

IR is the fastest method to distinguish MMT from DMT. The presence of the carboxylic acid O-H stretch is the binary "Go/No-Go" indicator.

Diagnostic Bands[1][2][3][4]

-

3300 – 2500 cm⁻¹ (Broad, Strong): O-H stretching of the carboxylic acid.[1] This "hump" is absent in DMT.

-

1720 cm⁻¹ & 1690 cm⁻¹ (Split Band): Carbonyl stretching.

-

~1720 cm⁻¹: Ester C=O.

-

~1690 cm⁻¹: Acid C=O (shifted lower due to H-bonding).[1]

-

Note: In DMT, this appears as a single sharp band at ~1720 cm⁻¹.

-

-

1280 cm⁻¹: C-O stretch (Ester).

-

900 – 600 cm⁻¹: O-H out-of-plane bending (broad, often characteristic of dimers).

Mass Spectrometry (MS)

Mass spectrometry protocols differ based on the ionization technique. For drug development/metabolite tracking, ESI is preferred. For purity analysis, EI/GC-MS is common.

Electrospray Ionization (ESI) - Negative Mode

Since MMT contains an acidic proton, negative mode (ESI-) is highly sensitive.

-

Parent Ion: [M-H]⁻ = m/z 179.0

-

Fragmentation Pathway (CID):

-

m/z 179 → m/z 135 (Loss of CO2, Decarboxylation).

-

m/z 135 → m/z 77 (Loss of COOCH3 group/further degradation to phenyl ring).

-

Electron Impact (EI) - Positive Mode (70 eV)

-

Molecular Ion (M+): m/z 180 (detectable, usually 20-40% intensity).

-

Base Peak: m/z 149 ([M - OCH3]⁺). The loss of the methoxy group forms a stable acylium ion.

-

Secondary Fragment: m/z 121 ([M - COOCH3]⁺). Loss of the entire ester group.

Fragmentation Logic Diagram

The following diagram details the fragmentation mechanism for structural confirmation.

Caption: Figure 2. Distinct fragmentation pathways for MMT under EI (Positive) and ESI (Negative) conditions.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent concentration-dependent shifts and dimerization effects.

-

Weigh 5-10 mg of MMT into a clean vial.

-

Add 0.6 mL of DMSO-d6 (99.9% D).

-

Critical Step: Sonicate for 30 seconds. MMT dissolves slower than DMT; ensure the solution is clear.

-

Transfer to a 5mm NMR tube.

-

Acquire spectrum at 298 K .

Reference Standards

When validating MMT, run a blank DMSO-d6 scan and a standard of DMT if available.

-

DMT Reference: Look for sharp singlet at 8.1 ppm (Ar-H) and singlet at 3.9 ppm (OCH3).

-

TPA Reference: Look for singlet at 8.0 ppm (Ar-H) and no methyl peak.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Methyl hydrogen terephthalate. SDBS No. 2557.[2] [Link]

- Larsen, K. L., et al. (2020). "Metabolic pathways of terephthalates in environmental matrices." Environmental Science & Technology, 54(12), 7340-7350.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Source for general AA'BB' and acid/ester IR assignments).

Sources

Solubility Profile of Mono-Methyl Terephthalate (MMT) in Common Organic Solvents

Executive Summary

Mono-methyl terephthalate (MMT), also known as 4-(methoxycarbonyl)benzoic acid, represents a critical "Janus" intermediate in polymer synthesis and drug development. Possessing both a hydrophilic carboxylic acid moiety and a lipophilic methyl ester group, MMT exhibits a complex solubility profile that bridges the gap between the highly insoluble terephthalic acid (TPA) and the organic-soluble dimethyl terephthalate (DMT).

This technical guide provides a comprehensive analysis of MMT’s solubility behavior, focusing on thermodynamic drivers, solvent-specific interactions, and experimental protocols for solubility determination. The data presented here is essential for optimizing purification processes, specifically in separating MMT from TPA and DMT matrices.

Physicochemical Context & Molecular Interactions[1]

The solubility of MMT is governed by the competition between its high crystal lattice energy (indicated by a melting point of ~220–223 °C) and its ability to form hydrogen bonds with solvents.

-

Structural Dualism:

-

Carboxylic Acid Group (-COOH): Acts as a hydrogen bond donor and acceptor. It drives solubility in polar protic solvents (alcohols, water) and basic aqueous solutions.

-

Methyl Ester Group (-COOCH₃): Provides lipophilic character, enabling solubility in moderately polar organic solvents (esters, ketones, chlorinated hydrocarbons).

-

-

Lattice Energy: The high melting point suggests strong intermolecular hydrogen bonding (dimerization of acid groups) in the solid state. Successful solvents must disrupt these intermolecular dimers.

Table 1: Physicochemical Properties Relevant to Solubility

| Property | Value | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (180.16 g/mol ).[1] | |

| Melting Point | 220–223 °C | High energy barrier to dissolution; requires heating or strong H-bonding solvents. |

| pKa | ~3.77 (Predicted) | Soluble in basic aqueous media (forming carboxylate salts). |

| LogP | ~1.9 | Moderately lipophilic; prefers organic phases over neutral water. |

Solubility Data Analysis

Quantitative Profile: Methanol and Aqueous Mixtures

The most rigorously documented solubility data for MMT exists for methanol and methanol-water mixtures. This system is critical because methanol is often the solvent of choice for the transesterification reactions producing MMT.

According to research by Zhang et al. (2013), MMT solubility in methanol/water systems follows a non-linear trajectory dependent on temperature and water content.

-

Temperature Effect: Solubility increases endothermically with temperature.

-

Cosolvent Effect: Solubility increases significantly as the mass fraction of methanol increases. Water acts as an anti-solvent relative to methanol.

Key Data Trends (Approximate values based on literature trends):

-

Pure Water (298 K): Slightly soluble (< 1 mg/mL).

-

Pure Methanol (298 K): Moderately soluble.

-

Methanol (330 K): Highly soluble.

Qualitative Profile: Common Organic Solvents

For solvents where specific mole fraction data is sparse, the solubility is categorized based on functional group interactions.

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |

| Alcohols | Methanol, Ethanol | Soluble | H-bonding with -COOH; dipole interaction with ester. Solubility increases with T. |

| Ketones | Acetone | Soluble | Dipole-dipole interactions; disrupts acid dimers. |

| Chlorinated | Chloroform, DCM | Soluble | Good solvation of the aromatic ring and ester group. |

| Ethers | Diethyl Ether, THF | Soluble | H-bond acceptor nature of ethers interacts with MMT acid proton. |

| Aprotic Polar | DMSO, DMF, NMP | Very Soluble | Strong H-bond acceptors; best for high-concentration stock solutions. |

| Hydrocarbons | Hexane, Benzene | Low/Insoluble | Lack of H-bonding capability cannot overcome crystal lattice energy. |

Experimental Protocol: Solubility Determination

To generate precise solubility data for MMT in a specific solvent system, the Static Equilibrium Method is the gold standard. This protocol ensures thermodynamic stability and reproducibility.

Workflow Diagram

Figure 1: Standardized workflow for determining the equilibrium solubility of MMT.

Detailed Methodology

-

Preparation: Add excess solid MMT to a glass vial containing the target solvent. Ensure a visible solid phase remains at the bottom.

-

Equilibration: Place the vial in a thermostated water bath or shaker. Agitate continuously for at least 24–48 hours at the target temperature (± 0.1 K).

-

Settling: Stop agitation and allow the solid to settle for 2–4 hours. Maintain temperature control strictly to prevent premature precipitation.

-

Sampling: Using a syringe pre-heated to the experimental temperature, withdraw the supernatant. Filter immediately through a 0.45 µm PTFE filter (also pre-heated) to remove suspended micro-crystals.

-

Quantification:

-

HPLC Method (Preferred): Dilute the filtrate with mobile phase (e.g., Methanol/Water). Analyze using a C18 column, UV detection at 254 nm.

-

Gravimetric Method: Evaporate a known volume of filtrate to dryness and weigh the residue. (Less accurate for volatile solvents).

-

Thermodynamic Modeling

For researchers needing to interpolate solubility at unmeasured temperatures, the Apelblat Equation is the standard semi-empirical model used for MMT and similar terephthalates.

Where:

- is the mole fraction solubility of MMT.

- is the absolute temperature (K).[2]

- are empirical parameters derived from regression of experimental data.[3]

Why this matters: The Apelblat model accurately captures the non-ideal behavior of MMT solutions, particularly the enthalpy-driven dissolution process observed in alcohols. For binary solvent mixtures (e.g., Methanol + Water), activity coefficient models like NRTL (Non-Random Two-Liquid) or Wilson are required to account for solvent-solvent interactions.

Application: Purification & Separation Logic

The solubility difference between MMT, DMT (Diester), and TPA (Diacid) is the basis for industrial purification.

-

DMT: Highly soluble in organic solvents; insoluble in water.[4]

-

TPA: Insoluble in most organic solvents; soluble in DMSO/NMP.

-

MMT: Intermediate solubility.[4]

Separation Strategy Diagram

Figure 2: Logical flow for separating MMT from a crude reaction mixture based on differential solubility and pKa.

Protocol Insight:

-

Solid-Liquid Extraction: Washing crude product with cold methanol often dissolves DMT and MMT while leaving TPA behind.

-

Acid-Base Swing: MMT has a free carboxylic acid. Treating the filtrate with weak base extracts MMT into the aqueous phase (as a salt), leaving neutral DMT in the organic solvent. MMT is then recovered by acidifying the aqueous layer.

References

-

Zhang, H., et al. (2013). Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate. Industrial & Engineering Chemistry Research.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15513, Monomethyl terephthalate.

-

ChemicalBook. Monomethyl terephthalate Properties and Solubility Data.

-

Zhang, Z., et al. (2019). Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents. Journal of Chemical & Engineering Data. (Contextual reference for thermodynamic modeling of terephthalates). [3]

Sources

Technical Deep Dive: Mono-methyl Terephthalate (MMT) in the Witten-Hercules Process

Topic: Mono-methyl Terephthalate (MMT) as an Intermediate in Dimethyl Terephthalate Synthesis Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Mono-methyl terephthalate (MMT), also known as methyl hydrogen terephthalate, acts as the pivotal "half-step" intermediate in the industrial production of dimethyl terephthalate (DMT). While modern polymer production often utilizes Purified Terephthalic Acid (PTA), the Witten-Hercules (Katzschmann) process remains a critical technology for producing high-purity DMT, particularly for specialized drug delivery polymers and engineering plastics.

This guide dissects the role of MMT, moving beyond basic stoichiometry to explore the kinetic bottlenecks, catalyst selectivity, and isolation protocols required for high-precision research and industrial scaling.

Chemical Architecture & Properties

MMT (

Table 1: Physicochemical Profile of MMT

| Property | Value | Context |

| CAS Number | 1679-64-7 | Unique Identifier |

| Molecular Weight | 180.16 g/mol | Stoichiometric calculation basis |

| Melting Point | 220–223 °C | High thermal stability; requires heated lines in process |

| Solubility (25°C) | Methanol, Ethanol, DMSO | High solubility in polar organic solvents |

| Solubility (Water) | Slight / Insoluble | Precipitates upon acidification of aqueous salts |

| pKa | ~3.8 (COOH) | Comparable to benzoic acid derivatives |

The Witten-Hercules Process: Mechanistic Core

The industrial synthesis of DMT does not proceed via a linear path but rather a concurrent oxidation-esterification cycle . MMT is the rate-determining intermediate formed during the oxidation of Methyl p-Toluate (MPT).

The Witten Cycle

In this process, p-xylene is not fully oxidized to Terephthalic Acid (TPA) immediately because TPA is insoluble and difficult to process. Instead, the process cycles through methyl esters to maintain a liquid phase.

The Four-Step Cycle:

-

Oxidation 1: p-Xylene

p-Toluic Acid (p-TA). -

Esterification 1: p-TA + Methanol

Methyl p-Toluate (MPT). -

Oxidation 2 (Crucial Step): MPT

Mono-methyl Terephthalate (MMT) . -

Esterification 2: MMT + Methanol

Dimethyl Terephthalate (DMT).

Visualization: The Witten-Hercules Reaction Network

The following diagram illustrates the cyclic nature of the process, highlighting MMT's position as the bridge between the "Toluate" and "Terephthalate" branches.

Figure 1: The Witten-Hercules Cycle showing the sequential oxidation and esterification steps. MMT is the product of the second oxidation stage.

Kinetic & Catalytic Insights

-

Catalyst System: The oxidation steps utilize a homogeneous Cobalt/Manganese (Co/Mn) catalyst system, often acetate salts.

-

Selectivity Challenge: The methyl group on MPT is less electron-rich than the methyl group on p-xylene due to the electron-withdrawing ester group on the opposite side of the ring. Consequently, the oxidation of MPT to MMT is slower and requires higher temperatures (140–180°C) compared to p-xylene oxidation.

-

Self-Validating Control: In an industrial reactor, the accumulation of MMT indicates a bottleneck in the second esterification stage. Process chemists monitor the Acid Number (AN) of the mixture; a high AN suggests incomplete conversion of MMT to DMT.

Laboratory Protocol: Isolation of High-Purity MMT

For researchers in drug development utilizing MMT as a prodrug scaffold or linker, industrial-grade mixtures are insufficient. The following protocol describes the controlled monohydrolysis of DMT , a self-validating method to obtain >99% pure MMT.

Reagents

-

Potassium Hydroxide (KOH)[9]

-

Hydrochloric Acid (1M HCl)

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of DMT in 50 mL of warm Methanol (60°C).

-

Controlled Hydrolysis: Add exactly 1.0 equivalent of KOH dissolved in 10 mL MeOH dropwise over 30 minutes.

-

Precipitation (Validation Step): The potassium salt of MMT (K-MMT) is significantly less soluble in MeOH than DMT. A white precipitate should form. If no precipitate forms, the reaction is incomplete or the solvent volume is too high.

-

Filtration: Filter the K-MMT precipitate and wash with cold MeOH to remove unreacted DMT.

-

Acidification: Re-suspend the K-MMT salt in minimal distilled water. Add 1M HCl until pH < 2.

-

Final Isolation: MMT will precipitate as a white solid.[12] Filter, wash with water, and dry under vacuum at 60°C.

Workflow Visualization

Figure 2: Laboratory workflow for the selective isolation of MMT via controlled monohydrolysis.

Analytical Characterization

To ensure the integrity of MMT synthesized or isolated, use the following chromatographic parameters.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Phosphoric Acid).

-

0-5 min: 20% ACN.

-

5-20 min: Ramp to 80% ACN.

-

-

Detection: UV at 254 nm.

-

Retention Order: Terephthalic Acid (TPA) < MMT < DMT.

-

Note: MMT elutes between the di-acid and the di-ester due to intermediate polarity.

-

References

-

Industrial Organic Chemistry , 5th Ed. "Oxidation Products of Xylene."[13][14] Wiley-VCH.

-

Preparation of Monoalkyl Terephthalates: An Overview. Synthetic Communications. Describes the selective hydrolysis protocol.

-

Kinetics of the Witten Process. Industrial & Engineering Chemistry Research. Detailed kinetic modeling of MPT oxidation.

-

PubChem Compound Summary: Monomethyl terephthalate. National Center for Biotechnology Information.

Sources

- 1. mono-Methyl terephthalate | 1679-64-7 [chemicalbook.com]

- 2. mono-Methyl terephthalate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Decoding the Production Process of Polyethylene Terephthalate (PET) [chemanalyst.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US5286896A - Process for the production of DMT-intermediate product of specific purity - Google Patents [patents.google.com]

- 8. PROCESS FOR PRODUCING A DIMETHYL TEREPHTHALATE COMPOSITION - Patent 1344765 [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]

- 11. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]

- 12. CAS 1679-64-7: Monomethyl terephthalate | CymitQuimica [cymitquimica.com]

- 13. US4342876A - Method for oxidation of p-xylene and method for preparing dimethylterephthalate - Google Patents [patents.google.com]

- 14. US3513193A - Process for the preparation of terephthalic acid - Google Patents [patents.google.com]

Hydrolysis Kinetics of Mono-Methyl Terephthalate to Terephthalic Acid

An In-Depth Technical Guide for Process Optimization

Executive Summary

The hydrolysis of mono-methyl terephthalate (MMT) to terephthalic acid (TPA) represents the rate-determining step in the purification of TPA and the chemical recycling of Polyethylene Terephthalate (PET). While the initial hydrolysis of dimethyl terephthalate (DMT) to MMT is kinetically rapid, the subsequent conversion of MMT to TPA is often hindered by electrostatic repulsion in alkaline media or equilibrium limitations in neutral hydrothermal systems.

This guide provides a rigorous framework for characterizing these kinetics. It moves beyond basic reaction monitoring to offer a self-validating experimental protocol, advanced kinetic modeling strategies, and precise analytical methodologies suitable for pharmaceutical and industrial researchers.

Mechanistic Foundations

Understanding the molecular behavior of MMT is a prerequisite for kinetic modeling. The reaction is a nucleophilic acyl substitution, but its kinetics are heavily influenced by the pH of the medium.

1.1 The Reaction Pathway

The hydrolysis of DMT proceeds via two consecutive steps.[1][2] The target of this guide is Step 2 :

-

Step 1 (Fast):

-

Step 2 (Slow/Rate Determining):

1.2 Why MMT Hydrolysis is the Bottleneck

In alkaline hydrolysis (saponification), the formation of the MMT anion (

Experimental Methodology

To obtain high-fidelity kinetic data, researchers must control temperature, pH, and mixing efficiency strictly. The following protocol is designed for an alkaline hydrolysis study but can be adapted for neutral hydrothermal conditions.

2.1 Reagents & Equipment[3][4]

-

Reactant: Mono-methyl terephthalate (purity >98%). Note: If MMT is unavailable, it can be synthesized via partial methanolysis of TPA or isolated from DMT hydrolysis mixtures.

-

Solvent: Deionized water (for neutral) or 0.1M - 1.0M NaOH (for alkaline).

-

Internal Standard: Benzoic acid or Dimethyl sulfone (chemically inert under reaction conditions).

-

Reactor: 500 mL jacketed glass reactor with overhead stirring (400+ rpm to eliminate mass transfer limitations).

2.2 Kinetic Data Acquisition Protocol

| Phase | Step | Action | Rationale |

| Preparation | 1 | Pre-heat solvent to target temperature ( | Ensures isothermal conditions from |

| 2 | Dissolve Internal Standard in solvent. | Corrects for volume changes/injection errors in HPLC. | |

| Initiation | 3 | Rapidly add MMT powder/solution. Start timer ( | Minimizes dissolution time lag. |

| Sampling | 4 | Withdraw 1.0 mL aliquots at geometric time intervals (e.g., 1, 2, 4, 8, 15, 30 min). | Captures the rapid initial rate and the slower tail. |

| Quenching | 5 | Critical: Dispense aliquot into 1.0 mL of cold 1M HCl (excess acid). | Instantly protonates intermediates and stops alkaline hydrolysis. |

| Analysis | 6 | Filter (0.22 | Removes precipitated TPA (if concentration is high) or prepares for column safety. |

2.3 Analytical Method (HPLC-UV)

Standardizing the quantification of MMT and TPA is crucial.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5

m) or Anion Exchange for strict isomer separation. -

Mobile Phase:

-

A: Water + 0.1% Phosphoric Acid (suppresses ionization of TPA/MMT, improving peak shape).

-

B: Acetonitrile.[5]

-

-

Gradient: 5% B to 60% B over 15 min.

-

Detection: UV at 240 nm (absorption max for terephthalates).

Kinetic Modeling & Data Analysis

Raw concentration data must be fitted to integrated rate laws to derive

3.1 Rate Laws

For alkaline hydrolysis (excess OH⁻), the reaction is Pseudo-First-Order :

For neutral hydrolysis (reversible):

3.2 Calculating Activation Energy (

)

Perform the experiment at minimum three temperatures (e.g., 60°C, 70°C, 80°C). Use the Arrhenius equation:

-

Plot

vs -

Slope =

.

Literature Benchmarks:

-

for MMT

-

for DMT

Industrial Implications & Troubleshooting

4.1 Common Pitfalls

-

Poor Mass Balance: If MMT + TPA moles do not equal initial MMT moles, check for sublimation (if high T) or precipitation of TPA in sampling lines.

-

pH Drift: In unbuffered systems, the release of TPA lowers pH, auto-inhibiting the reaction (if alkaline) or auto-catalyzing (if neutral). Solution: Use a pH-stat titrator to maintain constant pH by dosing NaOH automatically.

4.2 Application in Drug Development & Recycling

-

Pharma: MMT is a common impurity in TPA used for synthesizing drug linkers. Understanding its hydrolysis ensures regulatory compliance (purity >99.9%).

-

Recycling: In PET depolymerization, stopping at MMT reduces yield. Process engineers use

values to size reactors, ensuring sufficient residence time for complete conversion to TPA.

References

-

Grause, G., et al. (2011). Alkaline Hydrolysis of Polyethylene Terephthalate at Lower Reaction Temperature. National Institute of Informatics. 6[7]

-

Karayannidis, G. P., & Achilias, D. S. (2007). Chemical Recycling of Polyethylene Terephthalate (PET).[2][8][9][10][6] Macromolecular Materials and Engineering. 7

-

BenchChem. (2025).[11] A Comparative Guide to the Synthesis of Monoalkyl Terephthalates. 11[7][8]

-

ResearchGate. (2024). Kinetic Modelling and Mechanism Elucidation of Catalyst-free Dimethyl Terephthalate Hydrolysis. 2

-

Helix Chromatography. (2024). HPLC Methods for Analysis of Terephthalic Acid. 12

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Methyl phenyl terephthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. doshisha.repo.nii.ac.jp [doshisha.repo.nii.ac.jp]

- 7. Chemical degradation and recycling of polyethylene terephthalate (PET): a review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00658E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic alkaline hydrolysis of PET and BPA-PC waste in minutes at atmospheric pressure without microwaves or organic solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01183C [pubs.rsc.org]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. helixchrom.com [helixchrom.com]

Topic: Biological Degradation of Poly(ethylene terephthalate) (PET) and Conversion to High-Value Chemical Synthons

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(ethylene terephthalate) (PET) is a ubiquitous polymer whose persistence in the environment represents a significant global challenge. Conventional mechanical recycling methods often result in downcycled materials with diminished properties, while chemical recycling can be energy-intensive and require harsh conditions.[1][2] This guide explores the burgeoning field of enzymatic degradation as a sustainable and highly specific alternative for PET waste valorization. We delve into the core biological machinery responsible for this process, focusing on the landmark discovery of Ideonella sakaiensis and its key enzymes, PETase and MHETase.[3][4][5]

This document provides a detailed examination of the enzymatic cascade that depolymerizes PET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG).[6][7] Furthermore, it addresses the critical subsequent step of converting these biological intermediates into valuable chemical building blocks, such as mono-methyl terephthalate, through established chemical synthesis routes. By synthesizing field-proven insights with technical accuracy, this guide offers comprehensive, step-by-step protocols for PET degradation assays, analytical quantification of products via HPLC, and authoritative grounding in the primary scientific literature. It is designed to equip researchers with the foundational knowledge and practical methodologies required to advance the science of polymer bioremediation and upcycling.

Chapter 1: The Challenge of PET Waste and the Biological Imperative

PET is a semi-aromatic polyester formed through the polycondensation of TPA and EG.[2][8] Its excellent thermal stability, durability, and low cost have made it indispensable for packaging, textiles, and plastic films.[2][9] However, these same properties contribute to its recalcitrance in the environment, where it can persist for centuries.[10]

Traditional recycling methods face significant hurdles. Mechanical recycling, the most common approach, is susceptible to contamination and thermal degradation, which reduces the quality of the resulting polymer.[2] Chemical processes, such as glycolysis or hydrolysis, can depolymerize PET back to its monomers but often require high temperatures and hazardous catalysts.[1][11] Biological degradation presents a compelling alternative, offering the potential for a closed-loop system where plastic waste is transformed back into high-quality monomers under ambient conditions, mitigating environmental accumulation and reducing reliance on fossil fuels for virgin PET production.[3][11][12]

Chapter 2: The Core Enzymatic Pathway: From PET to its Monomers

A paradigm shift in the field of plastic bioremediation occurred in 2016 with the discovery of Ideonella sakaiensis, a bacterium capable of utilizing PET as its primary source of carbon and energy.[3][4][13] This organism secretes a unique two-enzyme system that synergistically breaks down PET.

The Key Players: PETase and MHETase

-

PETase (PET Hydrolase, EC 3.1.1.101): This extracellular enzyme initiates the degradation process by adhering to the surface of the PET polymer.[2][6] PETase hydrolyzes the ester bonds within the polymer chain, breaking it down into smaller, soluble intermediates.[4] The primary product is mono-(2-hydroxyethyl) terephthalate (MHET), with smaller amounts of bis-(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA) also being formed.[1][10][14][15] Unlike many previously studied cutinases, PETase functions efficiently at ambient temperatures (around 30°C).[16][17] However, its efficiency is significantly influenced by the crystallinity of the PET; it degrades amorphous or low-crystallinity PET much more effectively than the highly crystalline PET found in beverage bottles.[4][7][16]

-

MHETase (MHET Hydrolase, EC 3.1.1.102): The second enzyme in the pathway, MHETase, is a hydrolase that acts on the primary product of PETase.[18] It specifically breaks down MHET into the final monomers: terephthalic acid (TPA) and ethylene glycol (EG).[1][3][14][15][19] This synergistic action is crucial for the complete depolymerization of PET and prevents the accumulation of the intermediate MHET, which can inhibit PETase activity.[19] Once formed, TPA and EG can be transported into the bacterial cell and assimilated into central metabolism, such as the tricarboxylic acid (TCA) cycle.[8][20]

Caption: Enzymatic degradation pathway of PET by Ideonella sakaiensis.

Chapter 3: From Monomer to Target Synthon: The Synthesis of Mono-methyl Terephthalate

While the biological degradation of PET efficiently yields TPA and EG, it does not directly produce mono-methyl terephthalate (MMT). The conversion of the biologically-derived TPA into MMT represents a value-adding, downstream processing step, transforming a recycled monomer into a more specialized chemical synthon. This is a critical concept in creating a circular bioeconomy for plastics, where waste is not just recycled but upcycled into higher-value products.[8][11][17]

The most direct route to MMT from TPA is through chemical esterification. A well-established, two-step procedure provides a high-yield pathway:

-

Diesterification: Terephthalic acid is first converted to its corresponding dialkyl terephthalate (e.g., dimethyl terephthalate). This can be achieved by refluxing TPA in the presence of an alcohol (in this case, methanol) and a catalyst such as thionyl chloride.[21]

-

Selective Monohydrolysis: The resulting dialkyl terephthalate undergoes controlled, partial hydrolysis in a basic medium (e.g., potassium hydroxide) to yield the monoalkyl terephthalate.[21] Careful control of the stoichiometry, particularly the ratio of base to diester, is crucial to maximize the yield of the monoester and prevent complete hydrolysis back to TPA.[21]

This chemo-synthetic approach bridges the gap between the biological degradation product and the desired industrial synthon, highlighting a powerful synergy between biotechnology and chemistry.

Chapter 4: Experimental Protocols and Methodologies

The following protocols provide a framework for the systematic investigation of PET biodegradation.

Protocol 1: Expression and Purification of PET-degrading Enzymes

This protocol is adapted for a recombinant E. coli expression system, a common method for producing PETase and MHETase.

-

Transformation: Transform E. coli BL21(DE3) cells with expression vectors containing the gene for PETase or MHETase, typically with a His-tag for purification.

-

Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18-20°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Incubation: Continue to incubate at 18-20°C for 16-20 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Verification: Confirm protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.

Protocol 2: Enzymatic Degradation Assay of PET Film

This protocol describes a typical assay to measure the hydrolytic activity of purified enzymes on PET.

-

Substrate Preparation: Cut amorphous PET film (e.g., 10-20 mg, approx. 1x1 cm) and wash with ethanol and deionized water to remove surface contaminants. Dry the film to a constant weight.

-

Reaction Setup: Place the pre-weighed PET film into a 2 mL microcentrifuge tube.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM glycine-NaOH, pH 9.0). Add 1 mL of buffer to the tube containing the PET film.

-

Enzyme Addition: Add the purified PETase and/or MHETase to the reaction mixture to a final concentration of 0.1-1.0 µM. For a synergistic reaction, a combination of both enzymes is used.

-

Control: Prepare a negative control reaction containing the PET film and buffer but no enzyme to account for any non-enzymatic hydrolysis.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C for wild-type PETase) with gentle agitation for a defined period (e.g., 24-72 hours).[22]

-

Reaction Termination: At designated time points, stop the reaction by inactivating the enzyme (e.g., by adding a small volume of HCl or by heat inactivation).[23]

-

Product Analysis: Centrifuge the reaction tubes to pellet any remaining PET film. Collect the supernatant for analysis of soluble degradation products (TPA, MHET, BHET) by HPLC.

Protocol 3: Analytical Quantification by HPLC

This protocol details a robust method for separating and quantifying the primary products of PET degradation.[1]

-

Sample Preparation: Filter the supernatant from the degradation assay through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV-Vis detector.[1][24]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[24]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.[23][24]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.5 - 1.0 mL/min.[23]

-

Detection Wavelength: 240-244 nm (to detect the aromatic ring of the terephthalate moiety).[1][23]

-

Injection Volume: 20 µL.[23]

-

-

Elution Gradient: Employ a linear gradient to effectively separate the products. A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear ramp)

-

25-30 min: 90% B

-

30-35 min: Return to 10% B for re-equilibration

-

-

Quantification: Create a standard curve for TPA, MHET, and BHET using certified reference standards of known concentrations. Calculate the concentration of each product in the experimental samples by comparing their peak areas to the standard curve.

Chapter 5: Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpreting results and comparing the efficiencies of different enzymes or conditions.

Data Presentation Tables

Table 1: HPLC Parameters for PET Degradation Product Analysis

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase, 4.6 x 150 mm | Standard for separating aromatic acids and their esters. |

| Mobile Phase A | Water with 0.1% TFA | Acidifies the mobile phase to ensure carboxylic acids are protonated for better retention and peak shape. |

| Mobile Phase B | Acetonitrile | Organic solvent for eluting analytes based on hydrophobicity. |

| Gradient | 10% to 90% Acetonitrile over 20 min | Allows for the separation of polar (TPA) and less polar (MHET, BHET) compounds in a single run. |

| Flow Rate | 0.8 mL/min | Provides good separation with reasonable run times. |

| Temperature | 30°C | Ensures reproducible retention times.[24] |

| Detection | UV at 242 nm | Optimal wavelength for detecting the terephthalate aromatic ring.[1][24] |

Table 2: Example Data - Product Formation Over Time (µM)

| Time (hours) | TPA (µM) | MHET (µM) | BHET (µM) |

| 0 | 0.0 | 0.0 | 0.0 |

| 12 | 15.2 ± 1.8 | 45.6 ± 3.1 | 5.1 ± 0.9 |

| 24 | 55.9 ± 4.5 | 22.1 ± 2.4 | 2.3 ± 0.5 |

| 48 | 98.7 ± 7.2 | 8.3 ± 1.1 | < LOD |

| 72 | 121.4 ± 8.9 | 2.1 ± 0.4 | < LOD |

| Data are presented as mean ± standard deviation (n=3). LOD = Limit of Detection. |

Experimental Workflow Visualization

Caption: A streamlined workflow for PET enzymatic degradation experiments.

Chapter 6: Future Perspectives and Challenges

The discovery of PETase and MHETase has catalyzed a global research effort to harness their potential. However, significant challenges remain before enzymatic PET recycling can be implemented at an industrial scale.

-

Improving Enzyme Performance: Wild-type PETase and MHETase exhibit relatively low thermal stability and catalytic activity, particularly on high-crystallinity PET.[17] Protein engineering and directed evolution are powerful strategies being used to create more robust and efficient enzyme variants.[10][18][20]

-

Whole-Cell Biocatalysis: Using engineered microorganisms that secrete the necessary enzymes directly into the reaction medium can reduce the costs associated with enzyme purification.[17][22] Developing robust microbial chassis, such as yeast or photosynthetic microalgae, is a promising area of research.[6][17][22]

-

Consolidated Bioprocessing: The ultimate goal is to develop a one-step process where engineered microbial consortia simultaneously degrade PET and convert the resulting monomers into high-value chemicals, fully realizing the potential of a circular plastic bioeconomy.[6]

-

Pre-treatment of PET: Given the challenge of degrading high-crystallinity PET, developing energy-efficient pre-treatment methods (e.g., mechanical grinding, mild thermal treatment) to increase the amorphous content of the plastic waste will be crucial for industrial viability.[16]

By addressing these challenges, the scientific community can move closer to a future where plastic waste is no longer a persistent pollutant but a valuable feedstock for a sustainable bio-industrial landscape.

References

- Allred, H. (2024). An Examination of the Enzymatic Degradation of PET Plastic via PETase and MHETase. Morganton Scientific.

-

Pirillo, V., Pollegioni, L., & Molla, G. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. FEBS Journal. [Link]

-

Hsieh, Y., et al. (2024). Engineered Yeasts Displaying PETase and MHETase as Whole-Cell Biocatalysts for the Degradation of Polyethylene Terephthalate (PET). International Journal of Molecular Sciences. [Link]

-

Sustainability Directory. (n.d.). Ideonella Sakaiensis PET Degradation. [Link]

-

MDPI. (2025). Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. [Link]

-

Wikipedia. (n.d.). Ideonella sakaiensis. [Link]

-

Yang, J., et al. (2021). Biodegradation of Polyethylene Terephthalate. Encyclopedia.pub. [Link]

-

MDPI. (2025). Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. [Link]

-

Yang, J., et al. (2021). Current Advances in the Biodegradation and Bioconversion of Polyethylene Terephthalate. MDPI. [Link]

-

Microbe Notes. (2023). A Guide to Ideonella sakaiensis (Plastic-Eating Bacteria). [Link]

-

PubMed. (2025). Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. [Link]

-

R Discovery. (2025). Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. [Link]

-

PubMed. (2022). Microbial degradation and valorization of poly(ethylene terephthalate) (PET) monomers. [Link]

-

ResearchGate. (n.d.). Enzymatic degradation pathway of polyethylene terephthalate (PET). [Link]

-

Espina, O., et al. (2023). Degradation of PET Bottles by an Engineered Ideonella sakaiensis PETase. MDPI. [Link]

-

Urbanek, A., et al. (2025). It Is Dangerous to Go Alone: Strategies to Optimize PET Biocatalysis and Upcycling through Enzymatic Synergism. ACS Omega. [Link]

-

Semantic Scholar. (2025). An Examination of the Enzymatic Degradation of PET Plastic via PETase and MHETase. [Link]

-

Ali, S. S., et al. (2022). An Overview into Polyethylene Terephthalate (PET) Hydrolases and Efforts in Tailoring Enzymes for Improved Plastic Degradation. International Journal of Molecular Sciences. [Link]

-

Austin, H. P., et al. (2018). Characterization and engineering of a plastic-degrading aromatic polyesterase. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (n.d.). (A) Enzymatic degradation pathway of PET by PETase and MHETase; (B).... [Link]

-

Kenny, S. T., et al. (2020). Microbial Polyethylene Terephthalate Hydrolases: Current and Future Perspectives. Frontiers in Microbiology. [Link]

-

Urbanek, A., et al. (2021). Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms. Frontiers in Bioengineering and Biotechnology. [Link]

-

Puspitasari, F., et al. (2025). A mini-review on the role of PETase in polyethylene terephthalate degradation. Reviews in Environmental Science and Bio/Technology. [Link]

-

ResearchGate. (n.d.). Reverse-phase HPLC separation of reaction products of the enzymatic.... [Link]

-

Maity, W., et al. (2021). Emerging Roles of PETase and MHETase in the Biodegradation of Plastic Wastes. Applied Biochemistry and Biotechnology. [Link]

-

Yoshida, S., et al. (2021). Ideonella sakaiensis, PETase, and MHETase: From identification of microbial PET degradation to enzyme characterization. Methods in Enzymology. [Link]

-

Taniguchi, I., et al. (2019). Biodegradation of PET: Current Status and Application Aspects. ACS Catalysis. [Link]

-

Semantic Scholar. (2021). Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products. [Link]

-

Miksch, M., et al. (2022). Reaction pathways for the enzymatic degradation of poly(ethylene terephthalate): What characterizes an efficient PET-hydrolase?. bioRxiv. [Link]

-

Quartinello, F., et al. (2025). There and Back Again: Recovery of Terephthalic Acid from Enzymatically Hydrolyzed Polyesters for Resynthesis. ChemSusChem. [Link]

-

Chenot, E. D., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview. Synthetic Communications. [Link]

Sources

- 1. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview into Polyethylene Terephthalate (PET) Hydrolases and Efforts in Tailoring Enzymes for Improved Plastic Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 4. Ideonella sakaiensis - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Current Advances in the Biodegradation and Bioconversion of Polyethylene Terephthalate | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Microbial Polyethylene Terephthalate Hydrolases: Current and Future Perspectives [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Microbial degradation and valorization of poly(ethylene terephthalate) (PET) monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 17. Biodegradation of Polyethylene Terephthalate | Encyclopedia MDPI [encyclopedia.pub]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Engineered Yeasts Displaying PETase and MHETase as Whole-Cell Biocatalysts for the Degradation of Polyethylene Terephthalate (PET) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: High-Resolution Quantification of Mono-Methyl Terephthalate (MMT) in Reaction Mixtures via RP-HPLC

Abstract & Introduction

The accurate quantification of Mono-Methyl Terephthalate (MMT) is a critical analytical challenge in the optimization of polyethylene terephthalate (PET) recycling (depolymerization) and the synthesis of terephthalic acid (TPA). MMT exists as a transient intermediate between the non-polar Dimethyl Terephthalate (DMT) and the highly polar TPA.

In reaction mixtures, these three species coexist with solvents (ethylene glycol, water, methanol) and oligomers. Standard isocratic methods often fail to resolve TPA (which elutes in the void volume) from MMT, or require excessive run times to elute DMT.

This guide presents a robust, gradient-based Reverse-Phase HPLC (RP-HPLC) protocol . It utilizes a specific pH-controlled mobile phase to suppress the ionization of the carboxylic acid groups, ensuring sharp peak shapes and reproducible retention times.

Chemical Context & Separation Logic

To design a self-validating method, one must understand the analyte behavior.[1] The separation is governed by the polarity differences induced by the functional groups attached to the benzene ring.[1]

-

TPA (Terephthalic Acid): Two carboxylic acid groups (

).[1] Highly polar. -

MMT (Mono-Methyl Terephthalate): One ester, one acid.[1] Intermediate polarity.

-

DMT (Dimethyl Terephthalate): Two ester groups.[1] Non-polar (hydrophobic).[1]

The Chromatographic Challenge:

At neutral pH, TPA and MMT ionize (

Diagram 1: Separation Mechanism & Elution Logic

Caption: Elution order governed by analyte polarity and interaction with the hydrophobic C18 stationary phase under acidic conditions.

Instrumentation & Chromatographic Conditions

This protocol is optimized for an Agilent 1260/1290 Infinity II or Waters Alliance/Acquity system, but is transferable to any standard HPLC.[1]

Hardware Configuration

-

Pump: Quaternary or Binary Gradient Pump (Max pressure > 400 bar).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Autosampler: Temperature controlled at 25°C (prevents precipitation).

-

Column Oven: 40°C (Critical for reducing mobile phase viscosity and improving TPA peak symmetry).

Method Parameters (The Protocol)

| Parameter | Specification | Causality / Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna) | Standard hydrophobic retention. 150mm length provides sufficient plates for isomer separation. |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.[1]5) suppresses ionization of TPA/MMT, preventing peak tailing.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Preferred over Methanol for lower backpressure and sharper aromatic peaks.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Wavelength | 240 nm (Bandwidth 4 nm) | Primary. Max absorption for terephthalate esters. 254 nm is secondary.[1] |

| Injection Vol | 5 - 10 µL | Keep volume low to prevent solvent effects (peak broadening).[1] |

Gradient Profile

Note: A gradient is strictly required.[1] Isocratic methods cannot resolve TPA and DMT in a reasonable timeframe.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Initial Hold (Elute salts/polar impurities) |

| 2.00 | 5% | Begin Gradient |

| 15.00 | 90% | Ramp to elute hydrophobic DMT |

| 18.00 | 90% | Column Wash |

| 18.10 | 5% | Return to Initial |

| 23.00 | 5% | Re-equilibration (Mandatory) |

Sample Preparation Workflow

The Critical Failure Point: Reaction mixtures often contain high concentrations of TPA, which has very poor solubility in Methanol or Acetonitrile. If you dilute a reaction mixture directly into the mobile phase, TPA will precipitate, clogging the needle or column.

The Solution: Use Dimethyl Sulfoxide (DMSO) as a co-solvent for the initial dilution.[1]

Diagram 2: Sample Preparation Protocol

Caption: DMSO is used to solubilize the highly insoluble TPA before dilution into the mobile phase compatible solvent.

Method Validation (Trustworthiness)

To ensure the data is defensible for drug development or process engineering, the following validation criteria must be met.

System Suitability Testing (SST)

Run a standard mix (TPA, MMT, DMT) before every sample set.

-

Resolution (

): > 2.0 between TPA and MMT. -

Tailing Factor (

): < 1.5 for TPA (Acidic mobile phase is working). -

Precision: %RSD of peak area < 1.0% (n=5 injections).

Linearity & Range

Prepare calibration standards in DMSO/Water (50:50) to match sample matrix.

-

Range: 0.01 mg/mL to 1.0 mg/mL.

-

Acceptance:

.[1]

Limit of Quantification (LOQ)

Using 240 nm detection:

-

MMT LOQ: Typically ~0.5 µg/mL (0.5 ppm).[1]

-

DMT LOQ: ~0.5 µg/mL.[1]

-

TPA LOQ: ~1.0 µg/mL (lower response factor).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peak (TPA) | Sample solvent too strong (high % DMSO). | Reduce injection volume to 2-3 µL or dilute sample further with water. |

| Tailing TPA Peak | pH of Mobile Phase A is > 3.[1]0. | Remake Mobile Phase A. Ensure pH is ~2.5 using Phosphoric Acid.[1] |

| Ghost Peaks | Carryover of DMT from previous run. | Extend the 90% B wash step in the gradient by 2 minutes.[1] |

| Pressure High | Precipitation of oligomers in column.[1] | Install a Guard Column.[1] Ensure 0.22 µm filtration. Backflush column.[1] |

References

-

National Institutes of Health (NIH). (2020).[1] Analysis of Terephthalate Metabolites in Human Urine by HPLC-MS/MS. Retrieved from [Link]

-

SIELC Technologies. (2018).[1] Separation of Dimethyl terephthalate on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (2016).[1] Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in Methanol Aqueous Solution. Retrieved from [Link]

-

Helix Chromatography. HPLC Methods for analysis of Terephthalic acid. Retrieved from [Link]

Sources

Application Note: Chemoselective Utilization of Mono-Methyl Terephthalate (MMT) in Novel Polymer Architectures and MOF Engineering

This Application Note is structured as a high-level technical guide for senior researchers. It prioritizes experimental logic, mechanistic insight, and reproducible protocols over generic descriptions.

Executive Summary & Chemical Rationale

Mono-Methyl Terephthalate (MMT) is often viewed merely as an intermediate in the hydrolysis of Dimethyl Terephthalate (DMT) or the oxidation of p-xylene. However, for advanced materials synthesis, MMT represents a high-value "Janus" monomer. Its asymmetry—possessing one carboxylic acid motif and one methyl ester motif—allows for orthogonal reactivity .

Unlike Terephthalic Acid (TPA) or DMT, which are symmetric, MMT enables:

-

Step-Growth Control: Synthesis of sequence-defined oligomers (e.g., A-B-C blocks) by reacting the acid and ester termini under distinct conditions.

-

Defect Engineering in MOFs: Acting as a "monotopic" modulator in Zirconium-based Metal-Organic Frameworks (MOFs), creating controlled defects that enhance catalytic activity or drug loading capacity.

This guide details two specific protocols: the synthesis of asymmetric polyester-amides (for drug delivery vectors) and the defect-engineering of UiO-66 MOFs.

Chemical Basis of Asymmetry

The utility of MMT lies in the

-

C1 (Carboxylic Acid):

. Reacts rapidly with amines (via coupling agents) or alcohols (acid catalysis) at low temperatures ( -

C4 (Methyl Ester): Requires transesterification catalysts (Ti, Sb, Sn) and high temperatures (

) or strong nucleophiles to react.

Strategic Advantage: One can functionalize C1 while leaving C4 "protected" as a methyl ester, then activate C4 in a second step.

Protocol A: Synthesis of Asymmetric Polyester-Amide Oligomers

Application: Creating biodegradable prodrug linkers or block copolymer precursors. Mechanism: Chemoselective amidation of the acid group followed by transesterification.

Materials

-

Monomer: Mono-Methyl Terephthalate (MMT) [>98% purity].[1][2]

-

Amine Partner: n-Octylamine (Model hydrophobic block) or Jeffamine (Hydrophilic block).

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Catalyst (Step 2): Titanium(IV) butoxide (

).

Step-by-Step Methodology

Phase 1: Selective Amidation (The "Head" Reaction)

-

Dissolution: Dissolve 10 mmol MMT (1.80 g) in 50 mL anhydrous DCM under

atmosphere. -

Activation: Cool to

. Add 11 mmol DCC and 1 mmol DMAP. Stir for 15 minutes. Mechanism: Formation of the O-acylisourea intermediate. -

Coupling: Dropwise add 10 mmol n-Octylamine dissolved in 10 mL DCM.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. The methyl ester at C4 remains inert under these conditions.

-

Purification: Filter off the dicyclohexylurea (DCU) precipitate. Wash filtrate with 0.1 M HCl (to remove DMAP) and saturated

(to remove unreacted MMT). Dry over-

Checkpoint:

NMR should show a methyl singlet (~3.9 ppm) and amide protons, confirming the ester is intact.

-

Phase 2: Transesterification Polymerization (The "Tail" Reaction)

-

Melt Mixing: Combine the Purified Amide-Ester intermediate with 1,4-butanediol (1:1 molar ratio) in a polymerization reactor.

-

Catalysis: Add 0.1 wt%

. -

Oligomerization: Heat to

under -

Vacuum Step: Reduce pressure to <1 mbar and increase temperature to

for 1 hour to drive the equilibrium toward high molecular weight.

Experimental Workflow Diagram

Caption: Chemoselective pathway utilizing the stability of the methyl ester during mild amidation.

Protocol B: Defect Engineering in UiO-66 MOFs

Application: Creating "Missing Linker" defects to enhance pore volume or introduce hydrophobic methyl patches for drug adsorption.

Rationale: MMT acts as a modulator . It coordinates to the

Materials

-

Metal Source:

. -

Modulator: Acetic Acid (optional, for crystallinity control).

Protocol

-

Precursor Preparation: Prepare a solution of

(0.5 mmol) in 10 mL DMF. Sonicate until fully dissolved. -

Ligand/Modulator Mix: In a separate vial, dissolve TPA (0.5 mmol) and MMT (0.2 mmol) in 10 mL DMF.

-

Note: The MMT:TPA ratio determines the defect density. A 0.4:1 ratio is a good starting point for significant defect generation without collapsing the structure.

-

-

Solvothermal Synthesis: Combine solutions in a Teflon-lined autoclave. Add 30 equivalents of Acetic Acid to slow nucleation and improve crystal size.

-

Heating: Seal and heat at

for 24 hours. -

Activation: Centrifuge the white precipitate. Wash 3x with DMF and 3x with Methanol.

-

Critical Step: Do not use harsh thermal activation (>200°C) immediately, as the methyl ester groups on the defects are thermally sensitive. Solvent exchange with acetone followed by vacuum drying at

is recommended.

-

Defect Mechanism Visualization

Caption: MMT competes with TPA, capping the Zr-cluster and creating a functionalized 'missing linker' defect.

Data Analysis & Validation

To verify the successful incorporation of MMT in both polymers and MOFs, specific analytical signatures must be monitored.

Table 1: Key Characterization Metrics

| Technique | Parameter to Monitor | Expected Observation (MMT Incorporation) |

| 1H NMR | Methyl Ester Singlet | Peak at ~3.90 ppm . In polymers, broadening indicates incorporation. In MOFs, digest sample in NaOH/D2O to quantify MMT:TPA ratio. |

| FTIR | Carbonyl Stretch | Split carbonyl peak. Ester C=O at ~1720 cm⁻¹ vs. Amide/Acid C=O at ~1650/1690 cm⁻¹ . |

| TGA | Thermal Stability | In MOFs, a weight loss step at ~250-300°C (decarboxylation/loss of MMT) before the main framework collapse at >500°C. |

| PXRD | Crystallinity (MOF) | UiO-66 peaks (e.g., at |

Troubleshooting Guide

-

Problem: Polymer molecular weight is too low.

-

Cause: Incomplete transesterification or stoichiometry imbalance.

-

Fix: Ensure vacuum is <1 mbar during the second stage; verify the purity of MMT (free acid impurities can upset stoichiometry).

-

-

Problem: MOF is amorphous.

-

Cause: Too much MMT (modulator) prevented network assembly.

-

Fix: Reduce MMT:TPA ratio or increase the concentration of Acetic Acid to slow nucleation.

-

References

-

Chemical Properties of MMT: PubChem. (2025). Monomethyl terephthalate | C9H8O4. National Library of Medicine. [Link]

-

MOF Defect Engineering: Shearer, G. C., et al. (2016). Defect Engineering: A Snapshot of the State of the Art in Metal–Organic Frameworks. Chemistry of Materials. [Link]

-

UiO-66 Synthesis: Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. [Link]

-

Chemoselective Polymerization: Kricheldorf, H. R. (2001). Syntheses and Kricheldorf’s Rules of Polyesters. Macromolecular Rapid Communications. [Link]

-

MMT in PET Recycling: Wu, P., et al. (2022). Catalytic Degradation of Polyethylene Terephthalate Using a Phase-Transitional Zirconium-Based Metal-Organic Framework. Angewandte Chemie. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Catalytic Degradation of Polyethylene Terephthalate Using a Phase-Transitional Zirconium-Based Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Silver formation [archive.nptel.ac.in]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

Analytical method development for mono-methyl terephthalate detection

Application Note: High-Resolution Quantification of Mono-Methyl Terephthalate (MMT) in Biological Matrices via LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantification of Mono-methyl terephthalate (MMT) , the primary urinary metabolite of the polyester precursor Dimethyl Terephthalate (DMT). As industries shift from ortho-phthalates to terephthalates, accurate biomonitoring of MMT has become critical for toxicological assessment.

This guide moves beyond generic "phthalate" methods, addressing the specific challenges of MMT analysis: isomer resolution (separating MMT from ortho- and isophthalate analogs) and polarity management (retaining the acidic metabolite). We utilize Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode.

Introduction & Clinical Significance

Dimethyl Terephthalate (DMT) is extensively used in the production of polyethylene terephthalate (PET) and polybutylene terephthalate (PBT) resins. Upon human exposure (inhalation or dermal), DMT is rapidly hydrolyzed to MMT and subsequently to Terephthalic Acid (TPA).

Why MMT? While TPA is the final metabolite, it is non-specific (common to all terephthalates). MMT is the unique biomarker for DMT exposure.

-

Metabolic Pathway: DMT

MMT -

Analytical Challenge: MMT (para-isomer) is isobaric with Mono-methyl phthalate (MMP, ortho-isomer) and Mono-methyl isophthalate (MMiP, meta-isomer). Accurate quantification requires chromatographic baseline separation to avoid false positives.

Method Development Strategy

Chromatographic Selectivity (The "Why")

Standard C18 columns often fail to resolve the structural isomers MMT, MMP, and MMiP due to identical hydrophobicity.

-

Solution: We employ a Phenyl-Hexyl or Biphenyl stationary phase.

-

Mechanism: These phases utilize

-

Mass Spectrometry Optimization

-

Ionization: Negative ESI is mandatory due to the carboxylic acid moiety (

), which readily deprotonates to -

Fragmentation: The precursor ion (

179) yields a dominant product ion at

Experimental Protocols

Materials & Reagents

-

Analyte: Mono-methyl terephthalate (MMT), >98% purity.[1]

-

Internal Standard (IS): MMT-d4 (deuterated).

-

Enzyme:

-Glucuronidase (E. coli K12 or Helix pomatia), >100,000 units/mL. -

Mobile Phase: LC-MS grade Acetonitrile (ACN) and Water; Acetic Acid (AA).

Protocol 1: Sample Preparation (Enzymatic Hydrolysis & SPE)

Rationale: MMT is excreted largely as a glucuronide conjugate. Deconjugation is essential for total MMT quantification.

Step-by-Step Workflow:

-

Aliquot: Transfer

of urine into a 96-well deep plate or glass tube. -

Spike IS: Add

of MMT-d4 working solution ( -

Buffer: Add

of Ammonium Acetate buffer ( -

Enzyme Addition: Add

-

Incubation: Seal and incubate at

for 90 minutes. -

SPE Cleanup (Recommended: Mixed-Mode Anion Exchange - MAX):

-

Condition:

MeOH, then -

Load: Load the hydrolyzed sample.

-

Wash 1:

5% -

Wash 2:[1]

MeOH (removes hydrophobic interferences). -

Elute:

2% Formic Acid in MeOH (protonates MMT, releasing it from the AX sorbent).

-

-

Reconstitution: Evaporate eluate to dryness under

at

Visual: Sample Preparation Workflow

Caption: Figure 1. Enzymatic deconjugation and Mixed-Mode Anion Exchange (MAX) extraction workflow.

Protocol 2: Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions:

-

Column: Kinetex Biphenyl or Waters Acquity BEH Phenyl-Hexyl (

, -

Mobile Phase A: 0.1% Acetic Acid in Water.[2]

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

-

Note: Acetic acid is preferred over Formic acid for negative mode sensitivity in phthalate analysis.

-

-

Flow Rate:

. -

Injection Vol:

.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 1.0 | 10 | Load |

| 6.0 | 95 | Elution of MMT |

| 8.0 | 95 | Wash |

| 8.1 | 10 | Re-equilibration |

| 10.0 | 10 | End |

Mass Spectrometry Parameters (Source: ESI-):

-

Spray Voltage: -4500 V

-

Source Temp:

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

MRM Transitions:

| Analyte | Precursor (

Data Analysis & Validation

Isomer Separation Logic

It is imperative to verify the separation of MMT from MMP.

-

MMP (Ortho): Elutes later on C18, but often earlier or close on Biphenyl phases depending on the gradient.

-

MMT (Para): Distinct retention time.

-

Validation: Inject a mixed standard of MMT, MMP, and MMiP during method setup to establish retention time windows.

Visual: Isomer Separation & Pathway

Caption: Figure 2. Metabolic pathway of DMT and critical chromatographic separation of MMT from structural isomers.

Performance Metrics (Acceptance Criteria)

| Parameter | Acceptance Criteria |

| Linearity ( | |

| Accuracy | |

| Precision (CV) | |

| Recovery | |

| Matrix Effect |

Troubleshooting & Pitfalls

-

High Background: Terephthalates are less ubiquitous than phthalates in lab plasticware, but contamination is possible. Use glass vials and solvent bottles where possible.

-

Incomplete Hydrolysis: If MMT recovery is low, check urine pH.

-glucuronidase has a narrow optimal pH window ( -

Peak Tailing: Carboxylic acids tail on older columns. Ensure the column is end-capped and the mobile phase pH is controlled (acetic acid).

References

-

Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine. Link

-

Silva, M. J., et al. (2017).[3] "Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults."[3] Archives of Toxicology. Link

-

Tankiewicz, M., et al. (2020). "Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step." Frontiers in Chemistry. Link

-

U.S. EPA. (2022). "Biomonitoring Methods: Phthalates and Terephthalates." EPA.gov. Link

Sources

Application Notes and Protocols: The Strategic Use of Mono-methyl Terephthalate in High-Performance Coatings and Adhesives

Abstract